molecular formula C10H10O5S B12549817 2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid

2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid

Cat. No.: B12549817
M. Wt: 242.25 g/mol
InChI Key: LTQAOTPIQQRNGW-TWGQIWQCSA-N
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Description

Table 1: Registry and Database Identifiers

Identifier Type Value Source
CAS Registry Number 862252-59-3
MDL Number MFCD11501370
IUPAC Name 2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid

Alternative synonyms include 3-(4-methanesulfonylphenyl)-2-hydroxypropenoic acid and 2-hydroxy-3-(4-methylsulfonylphenyl)acrylic acid, though these are less commonly used.

Molecular Weight and Empirical Formula Analysis

The empirical formula $$ \text{C}{10}\text{H}{10}\text{O}_{5}\text{S} $$ corresponds to a molecular weight of 242.25 g/mol , calculated as follows:

  • Carbon (C): $$ 10 \times 12.01 = 120.10 \, \text{g/mol} $$
  • Hydrogen (H): $$ 10 \times 1.008 = 10.08 \, \text{g/mol} $$
  • Oxygen (O): $$ 5 \times 16.00 = 80.00 \, \text{g/mol} $$
  • Sulfur (S): $$ 1 \times 32.07 = 32.07 \, \text{g/mol} $$
    Total : $$ 120.10 + 10.08 + 80.00 + 32.07 = 242.25 \, \text{g/mol} $$.

Table 2: Elemental Composition

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon 10 12.01 120.10
Hydrogen 10 1.008 10.08
Oxygen 5 16.00 80.00
Sulfur 1 32.07 32.07
Total 242.25

Properties

Molecular Formula

C10H10O5S

Molecular Weight

242.25 g/mol

IUPAC Name

(Z)-2-hydroxy-3-(4-methylsulfonylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H10O5S/c1-16(14,15)8-4-2-7(3-5-8)6-9(11)10(12)13/h2-6,11H,1H3,(H,12,13)/b9-6-

InChI Key

LTQAOTPIQQRNGW-TWGQIWQCSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)/C=C(/C(=O)O)\O

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C=C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Starting Materials :

    • 4-Methanesulfonylbenzaldehyde
    • Glycolic acid (or its anhydride) as the hydroxy-substituted acetic acid derivative.
  • Conditions :

    • Acetic anhydride as solvent and catalyst.
    • Triethylamine (TEA) or piperidine as base.
    • Reflux at 130–140°C for 3–5 hours.
  • Mechanism :

    • Aldol-like condensation between the aldehyde and acid derivative.
    • Dehydration forms the α,β-unsaturated system.

Example Protocol (Adapted from)

  • Step 1 : 4-Methanesulfonylbenzaldehyde (10 mmol) and glycolic acid (12 mmol) are refluxed in acetic anhydride (15 mL) with TEA (1.5 mL) for 5 hours.
  • Step 2 : The mixture is cooled, hydrolyzed with NaOH (2 M), and acidified with HCl to precipitate the product.
  • Yield : ~36–45% after recrystallization.

Key Data

Parameter Value Source
Reaction Temperature 130–140°C
Catalyst Acetic anhydride/TEA
Yield 36.4% (similar compound)

Knoevenagel Condensation with Malonic Acid Derivatives

The Knoevenagel reaction is favored for its efficiency in forming C=C bonds. For this compound, the method involves:

Reaction Scheme

  • Starting Materials :

    • 4-Methanesulfonylbenzaldehyde.
    • Malonic acid or cyanoacetic acid.
  • Conditions :

    • Piperidine or ammonium-based catalysts (e.g., tetrabutylammonium leucine).
    • Solvent-free or aqueous conditions at 80–100°C.
  • Mechanism :

    • Base-catalyzed deprotonation of malonic acid.
    • Nucleophilic attack on the aldehyde, followed by dehydration.

Example Protocol (Adapted from)

  • Step 1 : 4-Methanesulfonylbenzaldehyde (5 mmol) and malonic acid (6 mmol) are mixed with piperidine (0.5 mL) in ethanol (10 mL).
  • Step 2 : Reflux at 80°C for 4 hours, followed by acidification with HCl.
  • Yield : ~50–65% after purification.

Key Data

Parameter Value Source
Catalyst Piperidine/TBA-Leucine
Solvent Ethanol/Water
Yield 56–79% (optimized)

Sequential Hydrolysis-Protection Strategy

This method introduces the hydroxyl group post-condensation via demethylation:

Reaction Scheme

  • Starting Materials :

    • 2-Methoxy-4-methanesulfonylbenzaldehyde.
    • Phenylacetic acid or malonic acid.
  • Conditions :

    • Perkin/Knoevenagel condensation to form the methoxy intermediate.
    • NaOH-mediated hydrolysis (2 M, 90°C) to demethylate the methoxy group.

Example Protocol (Adapted from)

  • Step 1 : Condense 2-methoxy-4-methanesulfonylbenzaldehyde with phenylacetic acid using acetic anhydride/TEA.
  • Step 2 : Hydrolyze the methoxy intermediate with NaOH (2 M) at 90°C for 2 hours.
  • Yield : ~40–50% after acidification.

Key Data

Parameter Value Source
Hydrolysis Agent NaOH (2 M)
Demethylation Temp 90°C
Overall Yield 40–50%

Titanium Tetrachloride (TiCl₄)-Mediated Cyclization

TiCl₄ is employed for its Lewis acid properties, facilitating cyclization and improving regioselectivity:

Reaction Scheme

  • Starting Materials :

    • 4-Methanesulfonylbenzaldehyde.
    • Methyl acrylate or Meldrum’s acid.
  • Conditions :

    • TiCl₄-pyridine complex in CH₂Cl₂ at room temperature.

Example Protocol (Adapted from)

  • Step 1 : React 4-methanesulfonylbenzaldehyde (5 mmol) with methyl acrylate (6 mmol) in CH₂Cl₂ (15 mL) with TiCl₄-pyridine (1:4 equiv).
  • Step 2 : Stir for 12 hours, extract with ethyl acetate, and purify via column chromatography.
  • Yield : ~66–79%.

Key Data

Parameter Value Source
Catalyst TiCl₄-Pyridine (1:4)
Reaction Time 12–24 hours
Yield 66–79%

Enzymatic Condensation in Ionic Liquids

Emerging green chemistry approaches use amino acid ionic liquids (AAILs) as catalysts:

Reaction Scheme

  • Starting Materials :

    • 4-Methanesulfonylbenzaldehyde.
    • Malononitrile or cyanoacetic acid.
  • Conditions :

    • Tetrabutylammonium leucine ([TBA][Leu]) in water at 50°C.

Example Protocol (Adapted from)

  • Step 1 : Mix aldehyde (5 mmol) and malononitrile (6 mmol) in water (15 mL) with [TBA][Leu] (5 mol%).
  • Step 2 : Stir at 50°C for 1 hour, filter, and recrystallize.
  • Yield : ~75–85%.

Key Data

Parameter Value Source
Catalyst [TBA][Leu]
Solvent Water
Yield 75–85%

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Catalytic System Advantages
Perkin Condensation 36–45 130–140 Acetic anhydride/TEA High regioselectivity
Knoevenagel 50–65 80–100 Piperidine/[TBA][Leu] Solvent-free options
Hydrolysis-Protection 40–50 90 NaOH Compatible with sensitive groups
TiCl₄-Mediated 66–79 25 (RT) TiCl₄-Pyridine High yield, short reaction time
Enzymatic (AAILs) 75–85 50 [TBA][Leu] Green chemistry, high efficiency

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acrylic acid moiety can be reduced to a propionic acid derivative using reducing agents like sodium borohydride.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products

    Oxidation: 2-Oxo-3-(4-methanesulfonylphenyl)-acrylic acid

    Reduction: 2-Hydroxy-3-(4-methanesulfonylphenyl)-propionic acid

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Biological Activities

Anti-Inflammatory Properties:
The compound exhibits significant anti-inflammatory effects by acting as a dual inhibitor of COX-2 and LOX enzymes. Research indicates that certain derivatives of this compound show a high selectivity index for COX-2 inhibition, making them comparable to established anti-inflammatory drugs like rofecoxib .

Structure-Activity Relationship:
The structure-activity relationship studies have revealed that modifications at the C-2 position of the acrylic acid moiety can lead to enhanced potency against COX-2 and LOX. For instance, compounds with specific substitutions on the phenyl ring demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects .

3.1. Anti-Cancer Activity

A study evaluated derivatives of 2-hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid for their anticancer properties. These compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . The findings suggest potential applications in cancer therapeutics.

3.2. Antiviral Effects

Recent investigations into the antiviral activities of related compounds have shown that derivatives based on the structure of 2-hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid possess activity against respiratory viruses, including respiratory syncytial virus (RSV) and herpes simplex virus (HSV). These studies highlight the versatility of this compound in addressing viral infections .

Comparative Data Table

Property/Activity2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acidReference
COX-2 Inhibition IC50~0.32 µM
LOX Inhibition IC50~0.11 µM
Anti-inflammatory potencyComparable to aspirin and celecoxib
Anticancer activityInduces apoptosis in cancer cell lines
Antiviral activityEffective against RSV and HSV

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The pathways involved can include inhibition of inflammatory mediators or disruption of cancer cell proliferation.

Comparison with Similar Compounds

Physical and Chemical Properties

Key analogs are compared in Table 1 based on melting points (m.p.), HPLC retention times, and substituent effects:

Compound Name (ID) Substituents (C2/C3) Yield (%) m.p. (°C) HPLC Retention (min) UV λmax (nm)
(E)-A1 () 3-methoxy-4-hydroxyphenyl / 4-MsPh 62 235.2–235.3 6.734 326
(Z)-A6 () 4-MsPh / 3-methoxy-4-hydroxyphenyl 6 215.7–219.2 2.231 336
(Z)-C2 () 3-bromo-4-hydroxyphenyl / 4-MsPh 10 223.4–227.7 4.170
(E)-C3 () 3-bromo-4-acetoxyphenyl / 4-MsPh 36 210.1–212.0 16.893
(E)-9h () 3-bromophenyl / 4-MsPh
2-Hydroxy-3-(4-hydroxyphenyl)-acrylic acid () 4-hydroxyphenyl / hydroxy 70 207 (decomp)

Notes:

  • The methanesulfonyl (MsPh) group increases molecular polarity, leading to higher melting points compared to non-sulfonated analogs.
  • Electron-withdrawing groups (e.g., Br, MsPh) at C3 reduce HPLC retention times due to enhanced solubility in polar mobile phases.
  • Hydroxy groups at C2 (as in the target compound) may lower melting points compared to methoxy or acetoxy derivatives (e.g., A1 vs. C3).

Key Findings :

  • Substituent Position : 3-Substituted phenyl groups (e.g., 3-Br in 9h) improve COX-2 selectivity over 4-substituted analogs.
  • Hydroxy Groups : 4-OH substituents (e.g., in compound 13) enhance 5-LOX inhibition via hydrogen bonding.
  • Methanesulfonyl (MsPh) : The MsPh group at C3 likely improves COX-2 binding by mimicking the sulfonamide pharmacophore in rofecoxib.

Biological Activity

2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid (CAS 862252-59-3) is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid is C10H10O5S. Its structure features a hydroxyl group and a methanesulfonyl group attached to a phenyl ring, which contributes to its biological activity. The compound is categorized under acrylic acids, which are known for their diverse pharmacological properties.

Research indicates that 2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid exhibits anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes. Specifically, it has been studied for its dual inhibition of COX-1 and COX-2 enzymes, which are pivotal in the inflammatory response.

Inhibition of COX Enzymes

A study evaluated a series of compounds similar to 2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid for their COX inhibitory activities. The results demonstrated that certain derivatives showed higher COX-1 inhibitory activity than Meloxicam, a commonly used anti-inflammatory drug. Notably, one compound exhibited significant COX-2 activity surpassing that of Meloxicam, indicating the potential for selective anti-inflammatory effects .

Anti-inflammatory Effects

The anti-inflammatory effects of 2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid were assessed through various in vitro assays, including:

  • Cell Viability Assays : Most tested derivatives did not exhibit cytotoxicity at concentrations relevant for therapeutic use. For instance, compounds with lower IC50 values (e.g., 49.47 μM) indicated potential for safe use in clinical applications .
  • Inhibition Studies : The compound demonstrated significant inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory pathway.

Table: Summary of Biological Activities

Activity TypeMeasurement MethodResult
COX-1 InhibitionColorimetric AssayIC50 < 70 μM
COX-2 InhibitionColorimetric AssayIC50 comparable to Meloxicam
CytotoxicityCell Viability AssayIC50 > 500 μM

Case Studies and Research Findings

Several case studies have illustrated the efficacy of 2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid in animal models:

  • Writhing Syndrome Test : Compounds were tested for analgesic effects using the writhing syndrome model, showing significant pain relief at doses up to 1/80 LD50.
  • Hot Plate Test : In this test, compounds demonstrated effective analgesic properties at doses up to 1/20 LD50, suggesting central analgesic mechanisms .
  • Inflammation Models : Inflammatory responses were significantly reduced in animal models treated with this compound compared to control groups.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural characterization of 2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid, and how should data be interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to identify the hydroxy, acrylic acid, and methanesulfonylphenyl groups. Compare chemical shifts with structurally similar compounds, such as 3-(4-hydroxyphenyl)acrylic acid derivatives, to confirm substituent positions .
  • IR Spectroscopy : Detect characteristic peaks for the carboxylic acid (O–H stretch, ~2500–3300 cm1^{-1}), sulfonyl group (S=O asymmetric/symmetric stretches, ~1350–1150 cm1^{-1}), and conjugated double bond (C=C, ~1630 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular weight and fragmentation patterns. For example, loss of the sulfonyl group (SO2_2CH3_3) may occur under specific ionization conditions.

Q. What are the optimal storage conditions for 2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid to ensure stability?

  • Methodological Answer :

  • Store in a dark, airtight container under dry conditions at room temperature to prevent hydrolysis or photodegradation of the sulfonyl and acrylic acid groups. Avoid exposure to moisture, as the compound may form hydrates or degrade .
  • Regularly monitor purity via HPLC or TLC, especially after prolonged storage.

Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound?

  • Methodological Answer :

  • Single-Crystal Growth : Use slow evaporation from a polar solvent (e.g., ethanol/water mixtures) to obtain diffraction-quality crystals.
  • Data Collection and Refinement : Employ SHELX programs (e.g., SHELXL) for structure solution and refinement. The methanesulfonyl group’s electron density can be challenging due to its flexibility; apply restraints or constraints during refinement .
  • Validation : Cross-check crystallographic data (e.g., bond lengths, angles) with similar structures, such as (Z)-2-Hydroxy-3-(4-methoxyphenyl)-acrylic acid .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing the methanesulfonyl group at the para position of the phenyl ring?

  • Methodological Answer :

  • Direct Sulfonation : React 3-(4-hydroxyphenyl)acrylic acid with methanesulfonyl chloride (CH3_3SO2_2Cl) in the presence of a base (e.g., pyridine) under anhydrous conditions. Monitor reaction progress via 1^1H NMR to avoid over-sulfonation .
  • Protection/Deprotection : Protect the hydroxy group with a tert-butyldimethylsilyl (TBS) ether before sulfonation, then deprotect using tetrabutylammonium fluoride (TBAF). This approach minimizes side reactions .

Q. How can researchers resolve discrepancies between experimental data (e.g., conflicting NMR results or unexpected reaction outcomes)?

  • Methodological Answer :

  • Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography, 2D NMR, and HRMS) to confirm structural assignments. For example, unexpected peaks in NMR may arise from tautomerism or impurities; use COSY or NOESY to clarify .
  • Reaction Optimization : If yields are low, screen catalysts (e.g., Lewis acids like AlCl3_3) or solvents (e.g., DMF for polar intermediates). Refer to synthetic protocols for analogous compounds, such as 3-(4-methoxyphenyl)acrylic acid .

Q. What computational methods are suitable for predicting the compound’s reactivity or interactions with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack. Compare with experimental data from similar compounds, such as 3-(4-hydroxyphenyl)propanoic acid derivatives .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) based on the sulfonyl group’s electrostatic potential. Validate docking poses with molecular dynamics simulations .

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